4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid
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Description
4-Fluoro-5’-nitrobiphenyl-3,3’-dicarboxylic acid is a chemical compound with the molecular formula C14H8FNO6 . It has a molecular weight of 305.22 . The IUPAC name for this compound is 5-(3-carboxy-5-nitrophenyl)-2-fluorobenzoic acid .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-5’-nitrobiphenyl-3,3’-dicarboxylic acid consists of 31 bonds in total, including 23 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also contains 2 six-membered rings and 2 carboxylic acid groups .Physical And Chemical Properties Analysis
This compound has a computed topological polar surface area of 120Ų . It has a complexity of 465 and a XLogP3 of 2.5 . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Synthesis of Uracil Derivatives : Nitrophenyl uracil derivatives have been synthesized using direct arylation methods. These derivatives have significant biological activity and are used in therapy, mainly as antiviral and antineoplastic agents, demonstrating the versatility of nitrophenyl compounds in medicinal chemistry (Gondela & Walczak, 2006).
- Building Blocks for Heterocyclic Scaffolds : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarity to the query compound, serves as a multireactive building block for the synthesis of various nitrogenous heterocycles, important in drug discovery (Křupková et al., 2013).
Analytical Applications
- Fluorescence Properties : The evaluation of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic derivatization reagent for the analysis of catecholamines highlights the use of fluorinated nitrophenyl compounds in enhancing analytical techniques for biological matrices (Zhu, Shaw, & Barrett, 2003).
Synthetic Intermediates and Photoprobes
- Solid-Phase Synthesis : The solid-phase synthesis of substituted 1,5-benzodiazepin-2-ones using 4-fluoro-3-nitrobenzoic acid demonstrates the utility of such compounds in creating complex molecular structures, which are valuable in pharmaceutical research (Lee, Gauthier, & Rivero, 1999).
- Biochemical Photoprobes : The use of 2-fluoro-4-nitrophenyl ethers in biochemical photoprobes for nucleophilic photosubstitution reactions shows the application of fluorinated nitrophenyl derivatives in studying biochemical pathways and interactions (Pleixats et al., 1989).
properties
IUPAC Name |
5-(3-carboxy-5-nitrophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO6/c15-12-2-1-7(6-11(12)14(19)20)8-3-9(13(17)18)5-10(4-8)16(21)22/h1-6H,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJZZCYBUBGGBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742940 |
Source
|
Record name | 4-Fluoro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1373232-53-1 |
Source
|
Record name | 4-Fluoro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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